5-Methyl-1,3,4-thiadiazole-2-thiol is a pharmaceutical intermediate. UV and UV/H2O2 induced degradation of 5-methyl-1,3,4-thiadiazole-2-thiol has been investigated.
5-Methyl-1,3,4-thiadiazol-2-thiol, is a new potent nitrification inhibitors. It is also an intermediate in the synthesis of Thiazolylacetylglycine Oxime
2-Mercapto-5-methyl-1,3,4-thiadiazole
CAS No.: 29490-19-5
Cat. No.: VC21348148
Molecular Formula: C3H4N2S2
Molecular Weight: 132.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 29490-19-5 |
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Molecular Formula | C3H4N2S2 |
Molecular Weight | 132.21 g/mol |
IUPAC Name | 5-methyl-3H-1,3,4-thiadiazole-2-thione |
Standard InChI | InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) |
Standard InChI Key | FPVUWZFFEGYCGB-UHFFFAOYSA-N |
SMILES | CC1=NNC(=S)S1 |
Canonical SMILES | CC1=NNC(=S)S1 |
Appearance | White Solid |
Overview of 2-Mercapto-5-methyl-1,3,4-thiadiazole
2-Mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a five-membered thiadiazole ring with a methyl group at position 5 and a thiol (-SH) group at position 2 . Its molecular formula is C₃H₄N₂S₂, with a molecular weight of 132.21 g/mol . Common synonyms include 5-Methyl-1,3,4-thiadiazole-2-thiol and 2-Mercapto-5-methyl-1,3,4-thiadiazole, abbreviated as MMTD .
Key Structural Features
The compound’s structure consists of:
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A 1,3,4-thiadiazole ring (a five-membered ring containing sulfur at position 1 and nitrogen at positions 3 and 4).
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A methyl substituent at position 5.
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A reactive thiol group at position 2, enabling nucleophilic or electrophilic reactivity .
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cephalosporin antibiotics like cefazolin and cefazedon, where it acts as a side-chain precursor .
Synthesis and Functionalization Methods
Functionalization Strategies
Recent advances focus on modifying the thiol group to generate derivatives with tailored reactivity. A 2024 study optimized two pathways for functionalizing 2-mercapto-5-methyl-1,3,4-thiadiazole using α,ω-dihalogenides :
Derivative Type | Reagents | Optimal Ratio | Yield | Purification |
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2-(ω-Haloalkylthio)thiadiazoles | Bromides/Chlorides | 1:2 | Variable | Chromatography |
Symmetrical Bis-thiadiazoles | Di-halogenides | 2:1.1 | 69–78% | Crystallization |
Key Optimization Insights
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Haloalkylthio Derivatives: Reactions with dihalides (e.g., 1,2-dibromoethane) proceed via nucleophilic substitution, favoring monoalkylation. Excess thiadiazole (1:2 ratio) ensures completion .
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Bis-Thiadiazoles: Using a 2:1.1 thiadiazole-to-reagent ratio maximizes disubstitution, yielding symmetrical products (e.g., methyl-, ethyl-, or butyl-linked bis-thiadiazoles) .
Physical and Spectroscopic Properties
NMR Characterization
Proton and carbon NMR spectra are critical for distinguishing mono- and disubstituted products.
Spectral Patterns
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Methylene Groups: Signals for CH₂ adjacent to sulfur are upfield-shifted in bromides and downfield in chlorides .
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Thiadiazole Ring: Proton signals for the methyl group (~2.3 ppm) and thiol proton (typically absent due to exchange) are diagnostic .
X-Ray Crystallography
Single-crystal XRD confirms structural integrity. Key findings include:
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Conserved Thiadiazole Geometry: Bond lengths and angles (e.g., S–N, N–C) align with literature values for 1,3,4-thiadiazoles .
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Molecular Packing: Bis-thiadiazoles adopt staggered conformations, with thiadiazole rings tilted relative to the linker plane (e.g., 65.9° in methyl-linked derivatives) .
Applications in Pharmaceutical and Material Science
Role in Cephalosporin Synthesis
2-Mercapto-5-methyl-1,3,4-thiadiazole is a core component in cephalosporin antibiotics. For example:
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Cefazolin: The thiol group reacts with cephalosporin intermediates to form the β-lactam side chain .
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Impurity Profile: It is also recognized as an impurity (EP Impurity E) in cefazolin sodium, necessitating strict analytical monitoring .
Research Challenges and Future Directions
Scalability and Selectivity
Current functionalization protocols require precise stoichiometric control to favor mono- or disubstitution. Improving reaction efficiency and reducing byproduct formation (e.g., unreacted halogenides) remains a challenge .
Expanding Derivative Libraries
Future work could explore:
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Longer Alkyl Chains: Testing ω-haloalkylthio derivatives with chains >4 carbons.
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Heteroatom Substitutions: Replacing halogens with other leaving groups (e.g., tosylates) to modify reactivity .
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